molecular formula C21H21N3O4S2 B2763499 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide CAS No. 1251710-25-4

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide

Cat. No. B2763499
CAS RN: 1251710-25-4
M. Wt: 443.54
InChI Key: YFBLPHCWLZEXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at GlaxoSmithKline and has since been used in numerous scientific studies to investigate its mechanism of action and potential benefits.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes or proteins, potentially inhibiting their function and preventing bacterial growth .

Anticancer Properties

The thiazole moiety is a common feature in many anticancer drugs. This compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its efficacy against specific types of cancer could be a significant area of research .

Antiretroviral Applications

Given the structural similarity to known antiretroviral drugs, this compound may serve as a lead structure for the development of new medications against HIV/AIDS. Research could focus on its ability to interfere with viral replication or integration into the host genome .

Antifungal Uses

The thiazole ring is present in several antifungal agents. This compound could be explored for its fungicidal or fungistatic activities, potentially leading to treatments for fungal infections in both agriculture and medicine .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives have been associated with anti-inflammatory and analgesic effects. This compound could be part of studies aiming to understand its mechanism of action in reducing inflammation and pain, which could lead to new therapeutic options for chronic inflammatory diseases .

Antioxidant Potential

Some thiazole derivatives exhibit antioxidant properties. Research could investigate whether this compound can neutralize free radicals, which may have implications in preventing oxidative stress-related diseases or in extending the shelf life of food products .

properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c22-30(26,27)18-9-1-14(2-10-18)11-23-21(25)16-5-7-17(8-6-16)28-12-20-24-19(13-29-20)15-3-4-15/h1-2,5-10,13,15H,3-4,11-12H2,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLPHCWLZEXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide

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